N-(2-methoxy-5-methylphenyl)-2-methyl-4-nitropyrazole-3-carboxamide
Description
N-(2-methoxy-5-methylphenyl)-2-methyl-4-nitropyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a nitro group at the 4-position of the pyrazole ring, a methyl group at the 2-position, and an aryl substituent (2-methoxy-5-methylphenyl) at the carboxamide nitrogen.
Properties
CAS No. |
300732-32-5 |
|---|---|
Molecular Formula |
C13H14N4O4 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14N4O4/c1-8-4-5-11(21-3)9(6-8)15-13(18)12-10(17(19)20)7-14-16(12)2/h4-7H,1-3H3,(H,15,18) |
InChI Key |
NMXQQJQVLBSPHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=NN2C)[N+](=O)[O-] |
solubility |
20.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Amidation: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate amine or amide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Electrophiles like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Ring Variations
a) Pyrazole vs. Thiophene Derivatives
- Compound A () : N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
- Core Structure : Thiophene (5-membered sulfur-containing ring) vs. pyrazole (5-membered nitrogen-containing ring).
- Key Differences :
- The nitro group in Compound A is on the thiophene ring, whereas in the target compound, it is on the pyrazole .
b) Pyrazole vs. Isoxazole Derivatives
- Compound B () : N-(2-methoxy-4-nitrophenyl)-5-methylisoxazole-3-carboxamide
- Core Structure : Isoxazole (5-membered ring with one oxygen and one nitrogen) vs. pyrazole (two adjacent nitrogen atoms).
- Key Differences :
- Isoxazole’s oxygen atom increases polarity compared to pyrazole.
- The nitro group in Compound B is on the phenyl ring (4-position), while in the target compound, it is on the pyrazole (4-position) .
Substituent Analysis
a) Aryl Group Modifications
- Impact :
b) Nitro Group Positioning
- Compound A () : Nitro on thiophene may confer distinct antibacterial activity via membrane disruption .
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